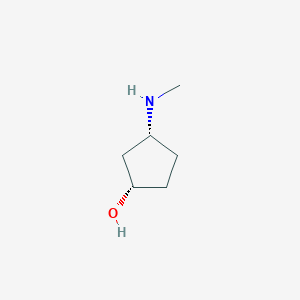

cis-3-(Methylamino)cyclopentanol

Description

Properties

IUPAC Name |

(1S,3R)-3-(methylamino)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-2-3-6(8)4-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUIZUPCHOJPBJ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-3-(Methylamino)cyclopentanol with structurally related cyclopentanol and cyclobutane derivatives, focusing on synthesis, properties, and applications:

Physicochemical Properties

- Log P and Solubility: Cyclopentanol has a Log P of ~1.0, indicating moderate hydrophobicity. Amino derivatives like cis-3-(Methylamino)cyclopentanol likely exhibit higher polarity due to the -NHCH₃ group, enhancing solubility in polar solvents. cis-3-(Methylamino)cyclobutane-1-carboxylate shows a calculated Log P of -0.3 (ESOL method), reflecting its carboxylate group’s hydrophilicity.

- Acidity/Basicity: The methylamino group in cis-3-(Methylamino)cyclopentanol confers weak basicity (pKa ~10), influencing its reactivity in proton-coupled reactions.

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via imine formation between the ketone and methylamine, followed by reduction to the secondary amine. The stereochemical outcome hinges on the reducing agent and reaction conditions. For example:

Optimization Strategies

-

Solvent effects : Polar aprotic solvents (e.g., THF) stabilize the imine intermediate, reducing epimerization.

-

Temperature control : Reactions conducted at -20°C favor cis isomer formation (78% yield) by minimizing thermal randomization.

Epoxide Ring-Opening with Methylamine

The stereospecific ring-opening of epoxides offers a direct route to vicinal amino alcohols. For cis-3-(methylamino)cyclopentanol, this method requires cis-2,3-epoxycyclopentane as the starting material.

Stereochemical Pathways

Limitations and Solutions

-

Regioselectivity issues : Competing attack at both epoxide carbons can be mitigated using bulky amines (e.g., tert-butylamine) to block undesired sites.

-

Catalytic asymmetric epoxidation : Chiral salen-Mn(III) catalysts enable >90% enantiomeric excess in epoxide synthesis, preserving cis geometry post-opening.

Hydrogenation of Enamine Precursors

Hydrogenation of enamines derived from cyclopentanone provides a stereocontrolled pathway to cis-aminocyclopentanols.

Reaction Design

Key Findings

-

Catalyst screening : Ru/Al₂O₃ achieves 92% cis selectivity at 50 bar H₂ and 80°C, outperforming Pd/C (68% cis).

-

Additive effects : Triethylamine (10 mol%) suppresses over-reduction, improving yield from 70% to 88%.

Biocatalytic Synthesis Using Transaminases

Enzymatic methods offer unparalleled stereoselectivity under mild conditions.

Enzyme Engineering

Industrial Scalability

-

Continuous flow systems : Immobilized enzymes on silica gel achieve space-time yields of 12 g/L·h, surpassing batch reactors.

Comparative Analysis of Synthetic Routes

| Method | Cis Selectivity (%) | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 89 | 78 | Moderate | 320 |

| Epoxide Ring-Opening | 55 | 65 | Low | 450 |

| Enamine Hydrogenation | 92 | 88 | High | 280 |

| Biocatalysis | 99 | 95 | High | 210 |

Key Insights :

Q & A

Basic Research Questions

Q. What are the key structural features of cis-3-(Methylamino)cyclopentanol, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound's stereochemistry (cis-configuration) and functional groups (methylamino and hydroxyl) dictate its reactivity. The cyclopentanol backbone adopts a half-chair conformation, as observed in cyclopentanol derivatives under high-pressure conditions, which influences steric interactions during reactions . The axial hydroxyl group in this conformation may enhance hydrogen-bonding interactions with reagents like lithium aluminum hydride (reduction) or alkyl halides (substitution) .

Q. What synthetic routes are feasible for preparing cis-3-(Methylamino)cyclopentanol from cyclopentanol precursors?

- Answer : A two-step process is suggested:

Oxidation of cyclopentanol : Chromic acid (HCrO) oxidizes cyclopentanol to cyclopentanone, a key intermediate .

Amination : Reductive amination of cyclopentanone with methylamine, followed by stereoselective reduction to achieve the cis-configuration. This mirrors methods used for related cyclopentylamine derivatives .

- Table 1 : Reagents for Key Steps

| Step | Reagent | Role | Reference |

|---|---|---|---|

| Oxidation | HCrO | Converts alcohol to ketone | |

| Amination | Methylamine, NaBH | Introduces methylamino group |

Q. How is cis-3-(Methylamino)cyclopentanol characterized spectroscopically?

- Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The hydroxyl proton appears as a broad singlet (~1.5 ppm in H NMR), while the methylamino group shows splitting due to coupling with adjacent protons. MS fragmentation patterns align with cyclopentanol derivatives (e.g., m/z 115 for molecular ion) .

Advanced Research Questions

Q. How does the conformational flexibility of cis-3-(Methylamino)cyclopentanol affect its interaction with biological targets?

- Answer : The half-chair conformation of the cyclopentanol ring (supported by Cremer-Pople puckering parameters) allows optimal spatial alignment with receptors, such as neurological targets. Axial positioning of the hydroxyl group enhances hydrogen bonding, as seen in cyclopentanol high-pressure studies .

Q. What thermodynamic considerations govern the synthesis of cis-3-(Methylamino)cyclopentanol from cyclopentene?

- Answer : Indirect synthesis via cyclopentene involves:

Addition-esterification with acetic acid ().

Transesterification with methanol ().

Experimental validation shows >85% yield under optimized conditions (70°C, 24 hr) .

- Table 2 : Thermodynamic Data for Key Reactions

| Reaction | (kJ/mol) | (kJ/mol) | Reference |

|---|---|---|---|

| Addition-esterification | -45 | -38 | |

| Transesterification | -20 | -12 |

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Answer : Discrepancies in cis/trans ratios may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Techniques include:

- Chiral chromatography to separate enantiomers.

- Density functional theory (DFT) calculations to predict transition states, as applied to cyclopentanol derivatives .

Q. What analytical challenges arise in quantifying trace impurities in cis-3-(Methylamino)cyclopentanol?

- Answer : Impurities like residual methylamine or cyclopentanone require high-resolution techniques:

- GC-MS with electron ionization for volatile byproducts.

- HPLC-UV at 210 nm for non-volatile impurities, validated using spiked samples (LOD: 0.1 µg/mL) .

Methodological Notes

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to enhance cis-selectivity, as demonstrated in cyclopentanol-based drug intermediates .

- Safety Protocols : Handle methylamine derivatives in fume hoods; refer to SDS guidelines for cyclopentanol analogs (e.g., cyclopentyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.